molecular formula C19H16N4O3S2 B3529320 N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B3529320
M. Wt: 412.5 g/mol
InChI Key: QBBOJLWLAZLPSN-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, an oxadiazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Linking the Rings: The benzothiazole and oxadiazole rings are linked via a sulfanylacetamide bridge. This involves the reaction of the benzothiazole derivative with a suitable sulfanylacetamide precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or partially reduced heterocycles.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its heterocyclic structure, it may exhibit antimicrobial properties and can be studied for potential use in pharmaceuticals.

    Enzyme Inhibition: It can be investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly in the treatment of infections or cancer.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide depends on its application:

    Antimicrobial Activity: It may disrupt microbial cell membranes or inhibit essential enzymes.

    Enzyme Inhibition: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Drug Action: In therapeutic applications, it may interact with specific molecular targets such as proteins or nucleic acids, altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Similar structure with a different substitution on the phenoxy group.

    N-(1,3-benzothiazol-2-yl)-2-({5-[(3-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: Chlorine substitution instead of methyl.

Uniqueness

    Structural Diversity: The presence of both benzothiazole and oxadiazole rings linked by a sulfanylacetamide bridge provides unique chemical properties.

    Bioactivity: The specific substitutions on the aromatic rings can significantly influence the compound’s biological activity, making it a versatile candidate for various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-12-5-4-6-13(9-12)25-10-17-22-23-19(26-17)27-11-16(24)21-18-20-14-7-2-3-8-15(14)28-18/h2-9H,10-11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBOJLWLAZLPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzothiazol-2-yl)-2-({5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

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